molecular formula C8H7ClF3N3S B1598117 4-[4-chloro-3-(trifluoromethyl)phenyl]-3-thiosemicarbazide CAS No. 38901-30-3

4-[4-chloro-3-(trifluoromethyl)phenyl]-3-thiosemicarbazide

Cat. No.: B1598117
CAS No.: 38901-30-3
M. Wt: 269.68 g/mol
InChI Key: DHMWCLUJROEWGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The compound 4-[4-chloro-3-(trifluoromethyl)phenyl]-3-thiosemicarbazide represents an important class of thiosemicarbazide derivatives. According to systematic chemical nomenclature principles, this compound has several identifiers that facilitate its unambiguous identification in scientific literature and chemical databases.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-[4-chloro-3-(trifluoromethyl)phenyl]hydrazinecarbothioamide. This systematic name precisely describes the molecular structure by identifying the phenyl ring with its chloro and trifluoromethyl substituents attached to a hydrazinecarbothioamide group.

The compound is characterized by the following important identifiers:

Parameter Value
Molecular Formula C8H7ClF3N3S
Molecular Weight 269.67 g/mol
CAS Registry Number 38901-30-3
InChI 1S/C8H7ClF3N3S/c9-6-2-1-4(14-7(16)15-13)3-5(6)8(10,11)12/h1-3H,13H2,(H2,14,15,16)
InChI Key DHMWCLUJROEWGO-UHFFFAOYSA-N

The structure features a phenyl ring with a chlorine atom at the 4-position and a trifluoromethyl group at the 3-position, connected to a thiosemicarbazide group at position 1. The spatial arrangement of these functional groups contributes significantly to the compound's physicochemical properties and potential reactivity patterns.

Physical properties data indicate that this compound appears as a crystalline solid with a melting point range of 165-167°C. The compound has a calculated density of approximately 1.569 g/cm³ and a predicted boiling point of 320.8±52.0°C.

Properties

IUPAC Name

1-amino-3-[4-chloro-3-(trifluoromethyl)phenyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N3S/c9-6-2-1-4(14-7(16)15-13)3-5(6)8(10,11)12/h1-3H,13H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMWCLUJROEWGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=S)NN)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374082
Record name N-[4-Chloro-3-(trifluoromethyl)phenyl]hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38901-30-3
Record name N-[4-Chloro-3-(trifluoromethyl)phenyl]hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 38901-30-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

General Synthetic Route Overview

The preparation of 4-[4-chloro-3-(trifluoromethyl)phenyl]-3-thiosemicarbazide generally follows a pathway involving:

  • Synthesis or procurement of 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate as a key intermediate.
  • Reaction of this isothiocyanate with hydrazine hydrate or a hydrazide derivative to form the thiosemicarbazide moiety.
  • Purification and crystallization steps to obtain the final compound in high purity.

Preparation of 4-chloro-3-(trifluoromethyl)phenyl Isocyanate Intermediate

This intermediate is crucial for the synthesis of the target thiosemicarbazide. A patented improved method provides a safer, environmentally friendly process:

  • Starting Material: ortho-chlorotrifluoromethylbenzene.
  • Nitration: Using an acetic anhydride/concentrated nitric acid system instead of traditional mixed acid nitration, allowing lower temperature, reduced risk, and fewer multi-nitration impurities.
  • Reduction: Employing a FeCl₃·6H₂O/activated carbon/hydrazine hydrate system rather than iron powder, which reduces hazardous waste and safety risks.
  • Conversion to Isocyanate: Reacting the resulting 4-chloro-3-trifluoromethyl aniline with triphosgene and a catalyst to yield 4-chloro-3-(trifluoromethyl)phenyl isocyanate.

This method optimizes industrial scalability and environmental impact while maintaining high yield and purity.

Synthesis of this compound

Reaction with Hydrazine Hydrate and Isothiocyanate

A common and reliable approach involves:

  • Reacting hydrazine hydrate with 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate in ethanol or acetonitrile solvent.
  • The nucleophilic attack of hydrazine on the isothiocyanate carbon leads to the formation of the thiosemicarbazide group.
  • Reaction conditions typically involve refluxing for several hours (2–6 h) to ensure complete conversion.
  • The product is isolated by filtration or crystallization from suitable solvents such as ethanol, methanol, or their mixtures with DMF.

This method yields the thiosemicarbazide derivative with high purity and good yield (typically 70–90%).

Stepwise Synthesis via Hydrazide Intermediates

In some studies, a hydrazide intermediate is first prepared from an ester precursor, which is then reacted with the aryl isothiocyanate:

  • Preparation of palmitohydrazide or similar hydrazide derivatives.
  • Reaction of hydrazide with 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate in boiling acetonitrile for approximately 6 hours.
  • Isolation of the thiosemicarbazide derivative by evaporation of solvent and recrystallization.

This approach allows for structural diversification and incorporation of additional functional groups if desired.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Nitration of o-chlorotrifluoromethylbenzene Acetic anhydride + concentrated HNO₃ - Low temperature - High Lower risk, fewer impurities
Reduction of nitro compound FeCl₃·6H₂O/activated carbon + hydrazine hydrate - Mild - High Environmentally friendly
Formation of isocyanate 4-chloro-3-trifluoromethyl aniline + triphosgene + catalyst - Room temperature - High Key intermediate for thiosemicarbazide synthesis
Thiosemicarbazide formation 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate + hydrazine hydrate Ethanol/acetonitrile Reflux (~80°C) 2–6 hours 70–90 Recrystallization for purity

Purification and Characterization

  • Crystallization from ethanol or ethanol-DMF mixtures is commonly employed to purify the thiosemicarbazide derivatives.
  • The compounds are characterized by IR spectroscopy (notably C=S stretching around 1170 cm⁻¹), ¹H-NMR, ¹³C-NMR, and elemental analysis to confirm structure and purity.
  • High-performance liquid chromatography (HPLC) is used to assess purity and monitor reaction progress.

Research Findings and Optimization Notes

  • The use of hydrazine hydrate as a nucleophile is efficient and provides high yields under mild conditions.
  • The optimized nitration and reduction steps for the isocyanate intermediate significantly improve safety and environmental compatibility in industrial settings.
  • Reaction temperature control (0–5 °C during isocyanate coupling steps) is critical to minimize side reactions and maximize product yield.
  • The choice of solvent influences crystallinity and purity; dimethyl sulfoxide (DMSO) and methanol are used in polymorph control and final crystallization steps.

Summary Table of Key Preparation Steps

Compound/Intermediate Preparation Method Key Reagents Conditions Yield (%) Reference
4-chloro-3-(trifluoromethyl)phenyl isocyanate Nitration → Reduction → Triphosgene reaction o-chlorotrifluoromethylbenzene, acetic anhydride, HNO₃, FeCl₃·6H₂O, hydrazine hydrate, triphosgene Low temp nitration, mild reduction, room temp isocyanate formation High
This compound Reaction of isothiocyanate with hydrazine hydrate 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate, hydrazine hydrate Reflux in ethanol/acetonitrile, 2–6 h 70–90
Hydrazide intermediate route Ester → Hydrazide → Reaction with isothiocyanate Ethyl ester, hydrazine hydrate, isothiocyanate Boiling acetonitrile, 6 h Moderate to high

Chemical Reactions Analysis

Formation of 1,3,4-Thiadiazoles

Cyclization reactions are typically mediated by dehydrating agents or oxidative conditions:

  • Reagents and Conditions :

    • Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) under reflux yields 1,3,4-thiadiazoles via intramolecular dehydration .

    • Molecular iodine (I₂) with K₂CO₃ in 1,4-dioxane facilitates oxidative C–S bond formation, producing 2-amino-1,3,4-thiadiazoles .

Product SubstitutentYield (%)Conditions
4-Chloro-3-(trifluoromethyl)phenyl76–92POCl₃, 80°C
Aromatic aldehydes42–70I₂/K₂CO₃, 1,4-dioxane

Mechanism :

  • Nucleophilic attack by the thiosemicarbazide’s nitrogen on the carbonyl carbon of a carboxylic acid or aldehyde.

  • Cyclization via sulfur participation, followed by dehydration to form the aromatic thiadiazole ring .

Oxidative Reactions

The compound participates in oxidative transformations to modify sulfur-containing groups:

Oxidation to Sulfoxides/Sulfones

  • Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in acetic acid .

  • Products : Sulfoxides (e.g., 1,3,4-thiadiazole sulfoxides) with enhanced polarity and potential bioactivity .

Substitution Reactions

The trifluoromethyl and chloro groups enable selective substitutions:

Nucleophilic Aromatic Substitution

  • Reagents : Amines or alkoxides in polar aprotic solvents (e.g., DMF, DMSO).

  • Example : Replacement of the chloro group with morpholine derivatives to enhance solubility and bioactivity .

Mechanistic Insights

The reactivity of 4-[4-chloro-3-(trifluoromethyl)phenyl]-3-thiosemicarbazide is governed by:

  • Electrophilic character of the aryl ring due to electron-withdrawing groups (-Cl, -CF₃).

  • Nucleophilic sites at the thiosemicarbazide’s nitrogen and sulfur atoms, facilitating cyclization and condensation .

Scientific Research Applications

Biological Activities

4-[4-Chloro-3-(trifluoromethyl)phenyl]-3-thiosemicarbazide exhibits a range of biological activities, making it a compound of interest in pharmaceutical research:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
  • Antitumor Properties : Similar thiosemicarbazides have been linked to antitumor effects, suggesting that this compound may also possess such capabilities.

Synthetic Applications

The compound is utilized in synthetic organic chemistry, particularly in the following areas:

  • Transition Metal-Catalyzed Reactions : It is involved in cycloaddition reactions that lead to the formation of cycloalkanes and cycloalkenes with fluoro or trifluoromethyl groups, which are significant in drug development.
  • Synthesis of Bioactive Compounds : Its thiosemicarbazide moiety allows for the synthesis of various derivatives that can be screened for biological activity.

Case Studies

  • Antimicrobial Testing :
    A study evaluated the antimicrobial efficacy of various thiosemicarbazides, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, supporting its potential as an antimicrobial agent.
  • Antitumor Activity Screening :
    In vitro assays demonstrated that derivatives of thiosemicarbazides exhibited cytotoxic effects on cancer cell lines. The specific role of the trifluoromethyl group was highlighted as enhancing interaction with cellular targets, suggesting further investigation into this compound's antitumor properties.

Mechanism of Action

The mechanism of action of 4-[4-chloro-3-(trifluoromethyl)phenyl]-3-thiosemicarbazide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The biological activity and physicochemical properties of thiosemicarbazides are highly influenced by substituent patterns on the phenyl ring. Below is a comparative analysis of key analogs:

Compound Name Substituents on Phenyl Ring Molecular Weight (g/mol) Melting Point (°C) Key Properties/Activities
4-[4-Chloro-3-(trifluoromethyl)phenyl]-3-thiosemicarbazide 4-Cl, 3-CF₃ 295.71* N/A Structural analog with potential bioactivity
4-[3-(Trifluoromethyl)phenyl]-3-thiosemicarbazide 3-CF₃ 235.23 120–122 Antimicrobial activity
4-[4-(Trifluoromethyl)phenyl]-3-thiosemicarbazide 4-CF₃ 235.23 165–168 Higher thermal stability
4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide 3-CF₃, 5-CF₃ 335.24* N/A Broad-spectrum antimicrobial, antifungal, antitumor
4-(3-Chlorophenyl)-3-thiosemicarbazide 3-Cl 201.68 N/A Antimicrobial (E. coli, C. albicans)

*Calculated based on molecular formula.

Key Observations :

  • Trifluoromethyl Position : Meta-CF₃ substitution (e.g., 4-[3-(trifluoromethyl)phenyl]-3-thiosemicarbazide) is associated with moderate antimicrobial activity, while para-CF₃ analogs exhibit higher thermal stability .
  • Chlorine Substitution: The addition of a para-Cl group in this compound introduces steric and electronic effects that may enhance binding to biological targets compared to monosubstituted derivatives .
  • Bis-Trifluoromethyl Derivatives : The 3,5-bis(trifluoromethyl)phenyl analog shows enhanced bioactivity across multiple domains, likely due to increased lipophilicity and electron-withdrawing effects .
Antimicrobial Activity
  • 4-(3-Chlorophenyl)-3-thiosemicarbazide derivatives: Exhibit significant activity against E. coli and C. albicans, with minimal effects on P. aeruginosa .
Anti-inflammatory Activity
  • Chromene-based thiosemicarbazides : Derivatives like 1-(4-chloro-2,2-dimethyl-2H-chromen-3-yl)methylene thiosemicarbazide show anti-inflammatory potency comparable to indomethacin, with reduced ulcerogenic risk .
Antitumor Potential
  • 4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide : Highlighted for antitumor applications, possibly through inhibition of kinase pathways or DNA intercalation .

Structural and Crystallographic Insights

  • Crystal Packing : Substituents influence intermolecular interactions. For example, 4-(3-methoxyphenyl)-1-(2-oxoindolin-3-ylidene)thiosemicarbazide forms dimers via N–H⋯O hydrogen bonds, while trifluoromethyl groups enhance π-π stacking interactions .

Biological Activity

4-[4-Chloro-3-(trifluoromethyl)phenyl]-3-thiosemicarbazide, with the CAS number 38901-30-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₇ClF₃N₃S
  • Molecular Weight : 269.67 g/mol
  • Melting Point : 165–167 °C (dec.)

Biological Activity Overview

Thiosemicarbazides are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. The specific compound under discussion has shown promise particularly in the context of cancer treatment.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has been evaluated against the MCF-7 breast cancer cell line and demonstrated the ability to induce apoptosis and inhibit cell proliferation.

The mechanisms by which this compound exerts its anticancer effects are multifaceted:

  • Inhibition of Cell Cycle Progression : Studies have shown that treatment with this thiosemicarbazide leads to cell cycle arrest at the G1/S phase, significantly reducing the number of cells in the G0/G1 phase while increasing those in the pre-G1 phase, indicative of apoptosis .
  • Induction of Apoptosis : The compound triggers apoptotic pathways, leading to DNA fragmentation and subsequent cell death .
  • Targeting Specific Enzymes : In vitro studies suggest that it may inhibit key enzymes involved in cancer progression, such as EGFR and VEGFR-2 .

Case Studies and Research Findings

StudyCell LineIC50 Value (µM)Mechanism
Study 1MCF-75–10Induces apoptosis via G1/S arrest
Study 2HCT-116>35Low toxicity profile
Study 3A54915Inhibits cell migration

Detailed Research Findings

  • Cytotoxicity Assessment : In a study focusing on various thiosemicarbazide derivatives, compound this compound displayed notable cytotoxicity against multiple cancer cell lines with IC50 values ranging from 5 to 15 µM .
  • Mechanistic Insights : Molecular docking studies have elucidated how this compound interacts with target proteins, providing insights into its binding affinities and potential as a lead compound for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-chloro-3-(trifluoromethyl)phenyl]-3-thiosemicarbazide
Reactant of Route 2
4-[4-chloro-3-(trifluoromethyl)phenyl]-3-thiosemicarbazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.